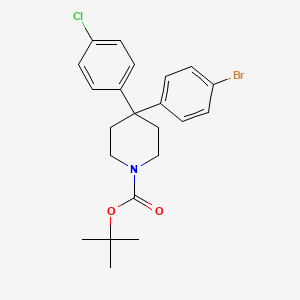tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate
CAS No.: 857532-23-1
Cat. No.: VC2932555
Molecular Formula: C22H25BrClNO2
Molecular Weight: 450.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 857532-23-1 |
|---|---|
| Molecular Formula | C22H25BrClNO2 |
| Molecular Weight | 450.8 g/mol |
| IUPAC Name | tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C22H25BrClNO2/c1-21(2,3)27-20(26)25-14-12-22(13-15-25,16-4-8-18(23)9-5-16)17-6-10-19(24)11-7-17/h4-11H,12-15H2,1-3H3 |
| Standard InChI Key | VWASZKWKBPFZBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Introduction
Structural Overview and Chemical Properties
tert-Butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate belongs to the diarylpiperidine class of compounds, characterized by a central piperidine ring substituted with two aryl groups at the 4-position. The compound contains a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is a common feature in many pharmaceutical intermediates and synthetic building blocks .
Molecular Structure
The compound features a piperidine ring with two aryl substituents at the 4-position: a 4-bromophenyl group and a 4-chlorophenyl group. This gem-diaryl substitution pattern creates a quaternary carbon center at the 4-position of the piperidine ring. The nitrogen atom of the piperidine is protected with a Boc group, which is a commonly used protecting group in organic synthesis.
Based on structural analysis of related compounds, the following properties can be inferred:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₃BrClNO₂ |
| Molecular Weight | Approximately 448.78 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Structural Features | Piperidine ring with gem-diaryl substitution at C-4 position |
| Functional Groups | Carbamate (Boc group), aryl halides (bromide and chloride) |
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate would likely involve the construction of the gem-diaryl quaternary center, followed by protection of the piperidine nitrogen. Several potential synthetic routes can be proposed based on established methodologies for similar compounds.
Via Grignard Addition to 4-Piperidone
One potential synthetic route involves sequential Grignard additions to a Boc-protected 4-piperidone:
-
Protection of 4-piperidone with di-tert-butyl dicarbonate
-
Addition of 4-chlorophenylmagnesium bromide
-
Dehydration of the resulting tertiary alcohol
-
Addition of 4-bromophenylmagnesium bromide to the formed enone
This approach is supported by similar methodologies used for the synthesis of related compounds, such as tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate .
Via Organometallic Coupling Reactions
Another approach could utilize palladium or nickel-catalyzed cross-coupling reactions:
-
Preparation of tert-butyl 4,4-dihalopiperidine-1-carboxylate
-
Sequential Suzuki-Miyaura coupling with 4-bromophenylboronic acid and 4-chlorophenylboronic acid
This method is supported by similar coupling reactions described for the synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester .
Key Intermediates and Reagents
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structural features of the compound, the following characteristic NMR signals would be expected:
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.30-7.50 | Complex multiplet | Aromatic protons (8H) |
| 3.60-3.80 | Broad multiplet | Piperidine CH₂-N (4H) |
| 2.20-2.40 | Multiplet | Piperidine CH₂-C (4H) |
| 1.45-1.48 | Singlet | tert-Butyl group (9H) |
This prediction is based on the NMR patterns observed for related compounds such as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate .
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 154-155 | Carbamate C=O |
| 135-145 | Aromatic quaternary carbons |
| 128-132 | Aromatic CH carbons |
| 119-121 | Aromatic C-Br |
| 79-80 | Quaternary carbon of tert-butyl group |
| 44-48 | Piperidine quaternary carbon (C-4) |
| 38-42 | Piperidine CH₂-N |
| 32-35 | Piperidine CH₂-C |
| 28-29 | tert-Butyl CH₃ |
Mass Spectrometry
The expected mass spectrometric profile would include:
| Fragment | m/z | Isotope Pattern |
|---|---|---|
| [M]⁺ | 449 | Characteristic Br/Cl isotope pattern |
| [M-C₄H₈]⁺ | 393 | Loss of tert-butyl group |
| [M-Boc]⁺ | 349 | Loss of entire Boc group |
| [C₁₀H₁₀Br]⁺ | 209 | 4-Bromophenyl fragment |
| [C₁₀H₁₀Cl]⁺ | 165 | 4-Chlorophenyl fragment |
The bromine and chlorine atoms would produce characteristic isotope patterns due to their natural isotopic abundance distributions.
Applications and Research Context
Pharmaceutical Applications
Diarylpiperidine derivatives have shown significant pharmaceutical relevance in multiple therapeutic areas:
-
As scaffolds for drug discovery programs targeting central nervous system disorders
-
As structural components in various protein kinase inhibitors, particularly Akt inhibitors
The specific gem-diaryl substitution pattern of tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)-piperidine-1-carboxylate may confer unique binding properties to biological targets due to the spatial arrangement of the two aryl groups.
Synthetic Utility
The compound could serve as a valuable synthetic building block:
-
As a precursor for further functionalization at the aryl halide positions via cross-coupling reactions
-
For the synthesis of complex diarylpiperidine libraries after Boc deprotection
-
As a scaffold for developing new chemical entities with potential biological activity
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |
| Detection | UV at 254 nm and 280 nm |
| Flow Rate | 1.0 mL/min |
| Sample Preparation | Dissolution in acetonitrile or methanol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume